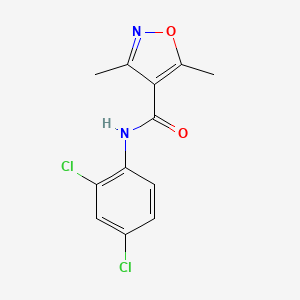

N-(2,4-dichlorophényl)-3,5-diméthyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

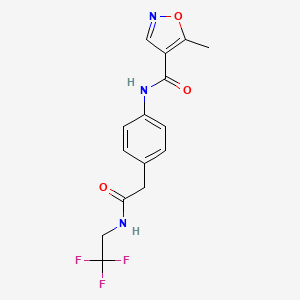

N-(2,4-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-84, is a synthetic compound that has been extensively researched for its potential pharmacological applications. It belongs to the class of isoxazolecarboxamide derivatives and has been found to possess a wide range of biological activities. In

Applications De Recherche Scientifique

Propriétés photophysiques et luminescence

Des études sur le comportement photophysique du composé révèlent des informations sur ses propriétés luminescentes. Les chercheurs étudient sa fluorescence ou sa phosphorescence dans différents solvants ou environnements. La compréhension de sa dynamique d'état excité peut conduire à des applications dans les capteurs, l'imagerie ou les dispositifs optoélectroniques.

En résumé, le N-(2,4-dichlorophényl)-3,5-diméthyl-1,2-oxazole-4-carboxamide est prometteur dans diverses disciplines scientifiques. Ses caractéristiques structurales uniques et ses applications potentielles en font un sujet passionnant pour la recherche et l'innovation en cours . Si vous souhaitez plus de détails sur une application particulière, n'hésitez pas à demander ! 😊

Mécanisme D'action

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

The compound’s interactions with its targets likely lead to changes in cellular processes, but these effects need to be further investigated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets

Analyse Biochimique

Biochemical Properties

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide to these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved .

Additionally, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR). This interaction can modulate the expression of genes involved in xenobiotic metabolism and detoxification processes .

Cellular Effects

The effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide on various cell types and cellular processes are profound. In hepatocytes, the compound influences cell function by modulating the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics. This can impact cell signaling pathways, gene expression, and cellular metabolism .

In immune cells, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been observed to affect cytokine production and immune response. The compound’s interaction with nuclear receptors, such as AhR, can lead to changes in the expression of genes involved in immune regulation .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in the metabolism of various substrates, including drugs and endogenous compounds .

Furthermore, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide interacts with nuclear receptors, such as AhR, by binding to their ligand-binding domains. This interaction can lead to the activation of AhR and subsequent translocation to the nucleus, where it binds to specific DNA sequences and modulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is relatively stable under physiological conditions, with minimal degradation over extended periods .

Long-term exposure to N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression. These effects are primarily mediated through the compound’s interaction with cytochrome P450 enzymes and nuclear receptors .

Dosage Effects in Animal Models

The effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to modulate the activity of cytochrome P450 enzymes and nuclear receptors without causing significant toxicity . At higher doses, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can induce toxic effects, including hepatotoxicity and immunotoxicity .

Threshold effects have been observed, where the compound’s impact on enzyme activity and gene expression becomes more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in the therapeutic application of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide .

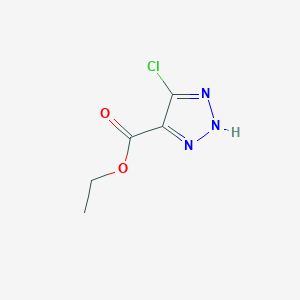

Metabolic Pathways

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites . Phase I metabolism involves oxidation, reduction, and hydrolysis reactions, while phase II metabolism includes conjugation reactions with glucuronic acid, sulfate, or glutathione .

The interaction of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with cytochrome P450 enzymes can influence metabolic flux and alter the levels of specific metabolites. These changes can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins, such as albumin, can influence the compound’s distribution and localization within tissues .

The localization and accumulation of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in specific tissues can impact its pharmacological and toxicological effects. Studies have shown that the compound tends to accumulate in the liver and kidneys, where it exerts its primary effects on metabolism and detoxification .

Subcellular Localization

The subcellular localization of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum .

Additionally, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be found in the nucleus, where it interacts with nuclear receptors such as AhR. This nuclear localization is essential for the compound’s ability to modulate gene expression and influence cellular processes .

Propriétés

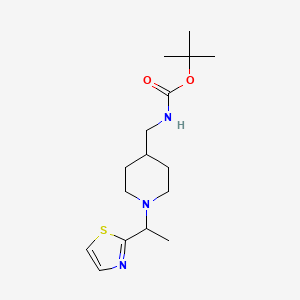

IUPAC Name |

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNQUALSGBYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)

![N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2512929.png)